N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide
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Overview
Description
N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine with a sulfonamide derivative under specific conditions . The reaction is usually carried out in a solvent such as dimethylsulfoxide (DMSO) at elevated temperatures (around 120°C) for 10-12 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets. As an intermediate of bosentan, it acts on endothelin receptors, blocking their activity and leading to vasodilation . This mechanism is crucial in the treatment of conditions like pulmonary arterial hypertension.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidin-4-yl]benzenesulfonamide
- N-[6-Chloro-5-(2-methoxyphenoxy)-(2,2-bipyrimidine)4-4-yl]-(1,1-dimethylethyl)-benzenesulfonamide
Uniqueness
N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide is unique due to its specific structure, which includes a combination of pyrimidine and sulfonamide groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C24H22ClN5O4S |
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Molecular Weight |
512.0 g/mol |
IUPAC Name |
N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide |
InChI |
InChI=1S/C24H22ClN5O4S/c1-33-18-12-5-6-13-19(18)34-20-21(25)28-24(23-26-14-8-15-27-23)29-22(20)30-35(31,32)16-7-11-17-9-3-2-4-10-17/h2-6,8-10,12-15H,7,11,16H2,1H3,(H,28,29,30) |
InChI Key |
DZOAFBPGPYJQHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)NS(=O)(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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